2-Pyridinecarboxaldehyde

Description

2-Pyridinecarboxaldehyde is a natural product found in Capparis spinosa with data available.

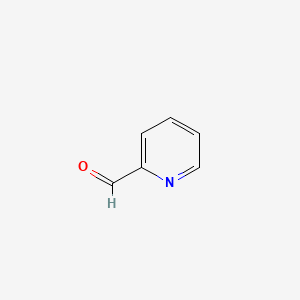

Structure

2D Structure

Properties

IUPAC Name |

pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c8-5-6-3-1-2-4-7-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDSSGBPEUDDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061522 | |

| Record name | 2-Pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Pyridine-2-carbaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.56 [mmHg] | |

| Record name | Pyridine-2-carbaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1121-60-4, 26445-06-7 | |

| Record name | 2-Pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026445067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE-2-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH86K8FHZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Pyridinecarboxaldehyde: Chemical Properties, Stability, and Handling for the Research Scientist

Abstract

2-Pyridinecarboxaldehyde (also known as picolinaldehyde or 2-formylpyridine) is a pivotal aromatic aldehyde in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] Its unique electronic structure, arising from the interplay between the electron-withdrawing aldehyde group and the nitrogen-containing heterocyclic ring, confers a distinct reactivity profile that is leveraged in the synthesis of a vast array of complex molecules.[3][4] This guide provides a comprehensive technical overview of the chemical properties, stability, and reactivity of this compound. It is intended to serve as a critical resource for researchers, chemists, and drug development professionals, offering field-proven insights into its safe handling, storage, and effective utilization in experimental design.

Core Physicochemical Properties: A Foundation for Application

Understanding the fundamental physical and chemical properties of this compound is paramount for its successful application in research and development. At room temperature, it exists as a colorless to light yellow or brown transparent liquid with a characteristic, pungent aldehyde-like odor.[5][6] Its properties are a direct consequence of its molecular structure: a pyridine ring substituted at the 2-position with a formyl group.[7]

The nitrogen atom in the pyridine ring significantly influences the compound's polarity and reactivity.[3] This inherent polarity makes it readily soluble in many organic solvents such as ethanol and ether, and it is completely miscible with water.[3][5][6] This broad solubility profile provides flexibility in the choice of reaction media.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅NO | [1][5] |

| Molecular Weight | 107.11 g/mol | [1][5] |

| CAS Number | 1121-60-4 | [1] |

| Appearance | Colorless to yellow-brown liquid | [1][5] |

| Boiling Point | 181-182 °C (at 1 atm) | [5][6] |

| Melting Point | -21 to -22 °C | [1][6] |

| Density | 1.126 g/cm³ at 25 °C | [6] |

| Flash Point | 69 - 77 °C | [5][6] |

| Refractive Index (n20/D) | 1.5340 - 1.5370 | [1] |

| Water Solubility | Completely miscible | [3][6] |

| log Pow (Octanol/Water) | ~0.71 | [8] |

The causality behind these properties is rooted in its structure. The high boiling point, relative to a non-aromatic aldehyde of similar molecular weight, is due to dipole-dipole interactions and the aromatic nature of the pyridine ring. The miscibility in water is facilitated by hydrogen bonding between the pyridine nitrogen and water molecules.

Stability and Reactivity: A Double-Edged Sword

The utility of this compound in synthesis is directly linked to its reactivity. However, this reactivity also dictates its stability and necessitates specific handling and storage protocols. The compound is known to be sensitive to air, light, and heat.[8][9][10]

Inherent Instabilities and Decomposition Pathways

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (picolinic acid), particularly in the presence of air (oxygen). This process can be accelerated by light and heat. The ease of oxidation is a critical consideration, as the presence of the carboxylic acid impurity can significantly impact reaction outcomes.[11]

Polymerization/Condensation: Like many aldehydes, this compound can undergo self-condensation reactions, especially in the presence of acidic or basic impurities or upon prolonged storage at elevated temperatures.

Hazardous Decomposition: Under fire conditions, thermal decomposition can lead to the release of hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6] It is also important to note that upon intense heating, its vapors can form explosive mixtures with air.

Key Chemical Reactivity

The chemical behavior of this compound is dominated by the electrophilic carbon of the aldehyde group and the nucleophilic nitrogen of the pyridine ring.

-

Nucleophilic Addition: The aldehyde functionality readily undergoes nucleophilic addition, a cornerstone of its synthetic utility.[3] This includes reactions with organometallics (Grignard reagents, organolithiums), cyanides, and amines.

-

Condensation Reactions: It is a key substrate for condensation reactions, such as the Knoevenagel and aldol-type reactions, to form α,β-unsaturated systems.[11][12] Its reaction with amines or hydrazines to form Schiff bases and hydrazones, respectively, is a widely used transformation for creating ligands for coordination chemistry and bioactive molecules.[7][13]

-

Redox Reactions: The aldehyde can be reduced to the corresponding alcohol (2-pyridinemethanol) using standard reducing agents like sodium borohydride or oxidized to picolinic acid.

-

Coordination Chemistry: The pyridine nitrogen acts as a Lewis base, allowing the molecule to function as a ligand in coordination chemistry, forming stable complexes with various metal ions.[14]

The following diagram illustrates the primary reactivity hubs of the molecule.

Caption: Key reactivity sites on this compound.

Handling and Storage: A Protocol for Ensuring Integrity

Given its sensitivities, stringent adherence to proper handling and storage protocols is not merely a safety precaution but a critical component of experimental reproducibility.

Storage Protocol

The primary objective of storage is to mitigate exposure to air, light, and heat.

Step-by-Step Storage Procedure:

-

Container Selection: Use an amber glass or stainless steel receptacle to protect the compound from light.[9]

-

Inert Atmosphere: Before sealing, the container headspace should be purged with an inert gas, such as nitrogen or argon. This displaces oxygen, preventing oxidation.[9]

-

Sealing: The container must be tightly sealed to prevent moisture and air ingress. Containers that have been opened must be carefully resealed.[6]

-

Temperature Control: Store in a cool, dry, and well-ventilated place.[5][6] Refrigerated storage at 2-8 °C is recommended for long-term stability.[1][6][10]

-

Segregation: Store away from incompatible materials, which include strong oxidizing agents, strong bases, and acids.[6][15]

The following workflow visualizes the recommended storage logic.

Caption: Decision workflow for optimal storage of this compound.

Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and fatal if inhaled. It can cause severe skin burns, eye damage, and may cause an allergic skin reaction.[16] Therefore, rigorous safety measures are mandatory.

Experimental Handling Protocol:

-

Ventilation: All manipulations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[17]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Immediately change any contaminated clothing.[10][17]

-

Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a full-face respirator with an appropriate cartridge should be used.[6][17]

-

-

Avoiding Ignition Sources: The compound is a combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.[6] Use spark-proof tools and take precautionary measures against static discharge.[6]

-

Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE. Contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite) and collect it for disposal in a sealed container.[6] Do not allow the product to enter drains.

Role in Drug Development and Advanced Synthesis

This compound is more than just a simple aldehyde; it is a strategic building block for constructing complex molecular architectures with significant biological activity.[4]

-

Pharmaceutical Intermediates: It is a key raw material in the synthesis of pharmaceuticals, including the organophosphate antidote Pralidoxime (PAM) and the laxative bisacodyl.[18]

-

Heterocyclic Synthesis: Its structure is ideal for synthesizing a variety of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[1][3]

-

Ligand Development: The ability of this compound to form Schiff bases is extensively used to create ligands for metal complexes. These complexes are studied for their catalytic properties and potential as therapeutic agents, such as antitumor or antimicrobial compounds.[1][7][13]

-

Targeted Protein Degradation (TPD): Recent research has identified this compound as a novel reactive "warhead" capable of recruiting the E3 ligase FBXO22, opening new avenues for developing degraders for therapeutic targets like BRD4 and CDK12.[19]

Conclusion

This compound is a versatile and highly reactive reagent with indispensable applications in pharmaceutical development and organic synthesis. Its utility is intrinsically linked to its chemical properties and stability. A thorough understanding of its reactivity, coupled with strict adherence to protocols for handling and storage, is essential for ensuring the safety of personnel, the integrity of the material, and the reproducibility of scientific outcomes. By leveraging the insights provided in this guide, researchers can confidently and effectively harness the synthetic potential of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | Properties, Uses, Safety, Supplier China | High Purity Pyridine-2-carboxaldehyde Manufacturer [pipzine-chem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound | 1121-60-4 [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Registration Dossier - ECHA [echa.europa.eu]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. This compound(1121-60-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. This compound | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde_Chemicalbook [chemicalbook.com]

- 19. Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 2-Pyridinecarboxaldehyde

An In-Depth Technical Guide to 2-Pyridinecarboxaldehyde: Synthesis, Reactivity, and Applications in Drug Development

This compound (also known as 2-formylpyridine or picolinaldehyde) is a heterocyclic aromatic aldehyde that holds a position of strategic importance in modern organic synthesis and medicinal chemistry.[1][2][3][4] Its structure, which uniquely combines the electrophilic reactivity of an aldehyde with the coordinating and hydrogen-bonding capabilities of a pyridine ring, makes it an exceptionally versatile building block.[3] This guide, prepared from the perspective of a Senior Application Scientist, aims to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this pivotal molecule. We will delve into its core properties, synthesis methodologies, key reactive pathways, and its proven applications, particularly in the synthesis of pharmacologically active agents.

Part 1: Core Physicochemical Properties

A foundational understanding of a reagent begins with its physical and chemical identifiers. This compound is a colorless to yellow oily liquid with a characteristic aromatic odor; older samples may appear brown due to minor impurities.[1][4] Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1121-60-4 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₆H₅NO | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 107.11 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Density | ~1.126 g/mL at 25 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 181 °C | --INVALID-LINK-- |

| Melting Point | -21 to -22 °C | --INVALID-LINK-- |

| Synonyms | 2-Formylpyridine, Picolinaldehyde, Pyridine-2-aldehyde | --INVALID-LINK-- |

Part 2: Synthesis and Mechanistic Insights

The industrial and laboratory-scale synthesis of this compound is critical to its availability. While several methods exist, the most prevalent and economically viable route involves the selective oxidation of 2-picoline (2-methylpyridine), a readily available feedstock.

Oxidation of 2-Picoline

The conversion of the methyl group of 2-picoline to a formyl group is the key transformation. This is typically achieved through catalytic oxidation. One established method involves oxidation with selenium dioxide (SeO₂).[5] However, due to the toxicity of selenium compounds, alternative multi-step procedures are often favored in industrial settings.

A common industrial approach involves a three-step sequence, which avoids harsh or highly toxic reagents and provides good overall yields.[6][7]

-

Chlorination: 2-Picoline is reacted with a chlorinating agent like trichloroisocyanuric acid in a halocarbon solvent to form 2-(chloromethyl)pyridine. This step proceeds via a radical mechanism.

-

Hydrolysis: The resulting 2-(chloromethyl)pyridine is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield 2-pyridinemethanol. This is a standard nucleophilic substitution reaction.

-

Oxidation: The final and most critical step is the selective oxidation of 2-pyridinemethanol to this compound. This can be achieved using mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid (picolinic acid).[8]

The following diagram illustrates this common synthetic workflow.

Caption: A common three-step industrial synthesis of this compound from 2-Picoline.

Part 3: Core Reactivity and Applications in Drug Development

The synthetic utility of this compound is dominated by the reactivity of its aldehyde group, which readily undergoes condensation reactions with primary amines to form Schiff bases (or imines).[1][4]

Schiff Base Formation: A Gateway to Bioactive Molecules

The reaction between this compound and a primary amine (R-NH₂) is a robust and high-yielding condensation that forms an iminopyridine moiety. This reaction is fundamental for several reasons:

-

Ligand Synthesis: The resulting Schiff base is an excellent bidentate ligand, capable of coordinating to metal ions through both the imine nitrogen and the pyridine nitrogen.[4][9] These metal complexes have applications in catalysis and materials science and exhibit interesting biological properties.[1][10]

-

Pharmacophore Construction: The iminopyridine structure is a common pharmacophore in drug design. It provides a rigid, planar scaffold that can be readily substituted to optimize interactions with biological targets like enzymes and receptors.

-

Therapeutic Agents: Many thiosemicarbazones, a specific class of Schiff bases formed with thiosemicarbazide, exhibit potent biological activity.[2][11] Notably, derivatives of this compound thiosemicarbazone have been extensively studied and developed as powerful antineoplastic (anti-cancer) agents.[5]

Caption: General reaction scheme for the formation of a Schiff base from this compound.

Key Pharmaceutical Applications

The role of this compound as a key starting material in pharmaceutical manufacturing is well-established.[2][3][12]

-

Pralidoxime Synthesis: It is an essential precursor for the synthesis of Pralidoxime (2-PAM), a critical antidote for organophosphate nerve agent and pesticide poisoning.[1][4][6] Pralidoxime functions by reactivating acetylcholinesterase, an enzyme inhibited by organophosphates.

-

Antineoplastic Agents: As mentioned, its thiosemicarbazone derivatives are a class of compounds with significant antitumor activity.[5] For example, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone has shown remarkable efficacy against leukemia in preclinical models.[5]

-

Other Therapeutics: It serves as a building block for a diverse range of other therapeutic agents, including the laxative bisacodyl and potential anti-HIV protease inhibitors.[1][6]

Part 4: Experimental Protocol: Synthesis of a Schiff Base

This section provides a representative, self-validating protocol for the synthesis of N-(pyridin-2-ylmethylene)aniline, a simple Schiff base, from this compound and aniline.

Objective: To synthesize and characterize N-(pyridin-2-ylmethylene)aniline.

Materials:

-

This compound (1.07 g, 10.0 mmol)

-

Aniline (0.93 g, 10.0 mmol)

-

Ethanol (20 mL)

-

Glacial Acetic Acid (2-3 drops, catalytic)

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

This compound is flammable and an irritant. Aniline is toxic and readily absorbed through the skin. Handle with care.

Procedure:

-

Reactant Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 mmol) in 10 mL of ethanol.

-

Addition of Amine: To this stirring solution, add aniline (10.0 mmol) dropwise.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.

-

Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: Upon completion, reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting crude product will be an oil or a solid.

-

Purification: If necessary, the product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Drying: Dry the purified product under vacuum to obtain the final N-(pyridin-2-ylmethylene)aniline.

Self-Validation and Characterization:

-

Physical Appearance: Note the color and form of the final product.

-

Melting Point: Determine the melting point of the solid product and compare it to the literature value. A sharp melting point is indicative of high purity.

-

Spectroscopic Analysis:

-

¹H NMR: Confirm the structure by acquiring a proton NMR spectrum. Key signals to verify include the disappearance of the aldehyde proton (~10 ppm) and the amine protons of aniline, and the appearance of the characteristic imine proton (-CH=N-) signal (typically ~8.5-9.0 ppm).

-

IR Spectroscopy: Confirm the formation of the C=N bond by identifying its characteristic stretching frequency (typically in the range of 1640-1690 cm⁻¹). The disappearance of the C=O stretch from the aldehyde and the N-H stretches from the amine provides further validation.

-

Conclusion

This compound is far more than a simple organic reagent; it is a cornerstone intermediate in the development of complex molecules with significant biological and material applications. Its value is derived from the dual reactivity of its aldehyde and pyridine functionalities, which chemists leverage to construct diverse molecular architectures. For professionals in drug discovery and development, a thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in creating the next generation of therapeutic agents.

References

- 1. Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. tandfonline.com [tandfonline.com]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Commercial Sources and Purity of 2-Pyridinecarboxaldehyde for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2-Pyridinecarboxaldehyde (CAS No. 1121-60-4), a critical building block in the pharmaceutical and fine chemical industries.[1][2] Its utility as a precursor for a range of biologically active compounds, including organophosphate antidotes like pralidoxime and various heterocyclic compounds, necessitates a thorough understanding of its commercial availability, purity, and the methods for its quality assessment.[2][3][4] This document is intended for researchers, scientists, and drug development professionals who require high-purity this compound for their work.

Commercial Availability and Supplier Landscape

This compound is readily available from a multitude of chemical suppliers, catering to various scales of research and manufacturing. The choice of supplier often depends on the required purity, quantity, and the level of documentation provided, such as a Certificate of Analysis (CoA). Below is a comparative table of prominent commercial sources.

| Supplier | Product Number(s) | Purity Specification(s) | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | P62003 | 99% | 25 g, 100 g, 500 g |

| Thermo Scientific Chemicals | 131820250 | 99% | 25 g, 100 g |

| Chem-Impex | 01775 | ≥ 99% (GC) | Custom Quantities |

| SGT Life Sciences | N/A | High Purity | Manufacturer and Exporter |

| Otto Chemie Pvt. Ltd. | P 2345 | 99% | 25 g, 100 g, 500 g |

| Shandong Biotech | N/A | >98.0% (GC) | Bulk Quantities |

This table is not exhaustive but represents a selection of well-known suppliers. Pricing and availability are subject to change and should be verified on the respective company websites.

When selecting a supplier, particularly for pharmaceutical applications, it is crucial to insist on a minimum assay of 99.0% and inquire about compliance with pharmacopeial standards such as USP, BP, and EP.[2] A reputable supplier will provide transparent documentation, including CoAs and potentially GMP and SGS certifications.[2]

Understanding Purity and Common Impurities

Commercial this compound is typically a colorless to yellow or brown oily liquid, with the discoloration in older samples often indicating the presence of impurities.[3] The most common synthesis route involves the oxidation of 2-picoline (2-methylpyridine) or 2-pyridinemethanol.[3] Understanding the synthetic pathway is key to anticipating potential impurities.

Potential Impurities Include:

-

Unreacted Starting Materials: Residual 2-picoline or 2-pyridinemethanol.

-

Over-oxidation Products: Picolinic acid (Pyridine-2-carboxylic acid) is a common byproduct of over-oxidation.

-

Byproducts from Side Reactions: Depending on the specific reagents and conditions used, other pyridine derivatives or reaction intermediates may be present. For instance, in multi-step syntheses involving chlorination, intermediates like 2-chloromethylpyridine could be a potential impurity.[5]

-

Degradation Products: Aldehydes are susceptible to oxidation and polymerization over time, especially when exposed to air and light.

The workflow for selecting and verifying a commercial source of this compound can be visualized as follows:

Caption: Workflow for Supplier Selection and Quality Verification.

Analytical Methods for Purity Determination

Robust analytical methods are essential for verifying the purity of this compound. The most commonly employed techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) for Purity Assessment

GC is a widely used method for determining the purity of volatile compounds like this compound.

Experimental Protocol:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is recommended.

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

Temperature Program:

-

Initial Oven Temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/minute.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

Injector and Detector Temperature: 250 °C and 280 °C, respectively.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like dichloromethane or acetone.

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a powerful technique for separating and quantifying both the main compound and potential non-volatile impurities.[6]

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.[6]

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[6]

-

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility).[7]

-

Gradient Program:

-

0-2 min: 10% Acetonitrile

-

2-15 min: Linear gradient from 10% to 90% Acetonitrile

-

15-20 min: 90% Acetonitrile

-

20-25 min: Return to 10% Acetonitrile and equilibrate.

-

-

-

Flow Rate: Typically 1.0 mL/min.[7]

-

Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).[7]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[6]

Purification of Commercial this compound

For applications requiring exceptionally high purity, an additional purification step may be necessary. A classic and effective method involves the formation and subsequent decomposition of the bisulfite addition product.[5]

Experimental Protocol:

-

Formation of the Bisulfite Adduct:

-

Dissolve 50 g of commercial this compound in 250 mL of boiled, deionized water in a flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble sulfur dioxide gas through the solution until the precipitation of the white bisulfite addition compound is complete.[5]

-

-

Isolation of the Adduct:

-

Rapidly filter the precipitate and wash it with a small amount of cold water.

-

-

Decomposition of the Adduct and Aldehyde Recovery:

-

Transfer the washed bisulfite adduct to a flask containing 200 mL of 17% hydrochloric acid.

-

Reflux the mixture under a nitrogen atmosphere until a clear solution is obtained.[5]

-

Cool the solution and neutralize it carefully with sodium bicarbonate (NaHCO₃).

-

-

Extraction and Final Purification:

-

Extract the liberated aldehyde with diethyl ether.

-

Dry the combined ether extracts over anhydrous sodium sulfate.

-

Remove the ether by rotary evaporation.

-

For the highest purity, distill the resulting oil twice under reduced pressure and a nitrogen atmosphere.[5]

-

Storage and Handling for Purity Maintenance

To maintain the purity of this compound, proper storage and handling are critical.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[8] It should be refrigerated (approximately 4 °C) and protected from direct sunlight.[8]

-

Handling: Use spark-proof tools and work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[8] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (gloves, safety goggles). The compound is incompatible with strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to the Core Reactivity of 2-Pyridinecarboxaldehyde

Abstract

2-Pyridinecarboxaldehyde is a cornerstone building block in modern organic synthesis, particularly within pharmaceutical and materials science.[1][2] Its unique electronic architecture, arising from the juxtaposition of an electron-deficient pyridine ring and a highly reactive aldehyde functional group, imparts a distinct and versatile chemical profile.[3] This guide provides an in-depth exploration of the principal reactions involving the aldehyde moiety of this compound. We will dissect key reaction classes including nucleophilic additions, condensation reactions, redox transformations, and its role in multicomponent reactions. The discussion emphasizes mechanistic underpinnings, provides field-tested experimental protocols, and highlights applications in drug development, offering researchers and development professionals a comprehensive resource for leveraging this versatile reagent.

Introduction: The Electronic Influence of the Pyridine Nucleus

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In this compound, the potent electron-withdrawing inductive effect of the adjacent sp²-hybridized nitrogen atom significantly enhances this electrophilicity. This activation makes the aldehyde group exceptionally susceptible to nucleophilic attack, a recurring theme throughout its chemistry.[3][4] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or a coordination site for Lewis acids, often playing a direct role in catalysis and the stereochemical outcome of reactions. Understanding this electronic interplay is critical for predicting reactivity and designing effective synthetic strategies.

Nucleophilic Addition Reactions: The Cornerstone of Reactivity

Nucleophilic addition is the most fundamental reaction of the aldehyde group, creating a new tetrahedral center by breaking the C=O π-bond.[5][6] For this compound, these reactions are often facile and form the basis for constructing more complex molecular architectures.[3]

Schiff Base (Imine) Formation

The reaction with primary amines to form Schiff bases, or imines, is one of the most utilized transformations of this compound.[7] These products are not merely synthetic intermediates; the resulting iminopyridine moiety is a robust bidentate ligand, crucial in coordination chemistry and catalysis.[7][8]

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. This process is typically reversible and often catalyzed by a weak acid.[9]

Below is a generalized workflow for synthesizing an iminopyridine ligand and its subsequent metal complex.

Caption: Generalized workflow for iminopyridine synthesis and metal complexation.

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add this compound (1.07 g, 10 mmol) and absolute ethanol (20 mL).

-

Reagent Addition: While stirring, add aniline (0.93 g, 10 mmol) dropwise to the solution at room temperature.

-

Reaction: Stir the mixture for 2 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The resulting yellow precipitate is collected by vacuum filtration, washed with cold ethanol (2 x 5 mL), and dried under vacuum to yield the Schiff base product.

Wittig Reaction

The Wittig reaction is a powerful method for C=C bond formation, converting aldehydes into alkenes with high regioselectivity.[10][11] The reaction involves a phosphorus ylide (Wittig reagent), which adds to the aldehyde to form a four-membered oxaphosphetane intermediate.[12] This intermediate then collapses to form the alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[13]

Caption: Simplified mechanism of the Wittig reaction with this compound.

-

Ylide Generation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise via syringe. The solution will turn a deep red/orange color, indicating ylide formation. Stir for 1 hour at 0 °C.

-

Aldehyde Addition: Dissolve this compound (1.07 g, 10 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction & Quenching: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

-

Workup & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-styrylpyridine.

Condensation Reactions for C-C Bond Formation

Condensation reactions are vital for carbon skeleton elongation. This compound readily participates in these reactions with active methylene compounds.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile, ethyl cyanoacetate) to an aldehyde, followed by dehydration to form an α,β-unsaturated product.[14] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[14] Recent studies have shown that for pyridinecarboxaldehydes, this reaction can even proceed under catalyst-free conditions in environmentally benign solvents like water/ethanol mixtures, yielding electron-deficient alkenes with high E-selectivity.[15]

-

Setup: In a 50 mL flask, dissolve this compound (1.07 g, 10 mmol) in 15 mL of a 1:1 (v/v) ethanol/water mixture.

-

Reagent Addition: Add malononitrile (0.66 g, 10 mmol) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. A precipitate will form as the reaction proceeds.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 2-(pyridin-2-ylmethylene)malononitrile. The high atom economy and lack of catalyst make this a green and efficient procedure.[15]

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde.[16][17][18] The product, a β-nitro alcohol, is a highly versatile synthetic intermediate.[19] It can be dehydrated to a nitroalkene, oxidized to an α-nitro ketone, or, most importantly for drug development, the nitro group can be reduced to a primary amine, providing access to valuable 1,2-amino alcohols.[19]

-

Setup: To a solution of this compound (1.07 g, 10 mmol) in nitromethane (6.1 g, 100 mmol, serving as both reactant and solvent), add a catalytic amount of a suitable base, such as triethylamine (0.14 mL, 1 mmol).

-

Reaction: Stir the solution at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

Workup: Once the starting material is consumed, dilute the mixture with dichloromethane and wash with 1 M HCl to remove the base, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography to yield 2-nitro-1-(pyridin-2-yl)ethanol.

Oxidation and Reduction of the Aldehyde Group

Oxidation to 2-Picolinic Acid

The aldehyde group can be readily oxidized to a carboxylic acid. The product, 2-picolinic acid (pyridine-2-carboxylic acid), is an important synthetic intermediate and a bidentate chelating agent.[20][21] Various oxidizing agents can be employed, with the choice depending on scale, functional group tolerance, and desired conditions.

| Oxidizing Agent | Typical Conditions | Yield (%) | Notes |

| Potassium Permanganate (KMnO₄) | Aqueous acetone, reflux | 65-80 | Strong, inexpensive oxidant.[21] Requires careful workup. |

| Manganese Dioxide (MnO₂) | Dichloromethane, reflux | 70-90 | Milder, selective for allylic/benzylic alcohols and aldehydes.[22] |

| Vanadium-Titanium Oxides | Heterogeneous catalysis, 230°C | ~20 | Industrial process, part of 2-picoline oxidation.[20] |

| Sodium Hypochlorite (NaOCl) | CH₂Cl₂/H₂O, TEMPO/KBr catalyst, 10-25°C | >90 | Mild, high-yielding catalytic method.[23] |

Reduction to 2-Pyridylmethanol

Reduction of the aldehyde yields 2-pyridylmethanol, a useful precursor for ligands and other functionalized pyridines. Standard hydride reducing agents are effective.

-

Sodium borohydride (NaBH₄): A mild and selective reagent, typically used in alcoholic solvents (methanol or ethanol) at 0 °C to room temperature. It is the preferred lab-scale method due to its safety and ease of handling.

-

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, used in anhydrous ethers (e.g., THF, diethyl ether). It offers no significant advantage over NaBH₄ for this transformation and requires more stringent handling procedures.

Applications in Drug Development & Multicomponent Reactions

The versatile reactivity of this compound makes it a valuable scaffold in medicinal chemistry.[1][4][24]

A prominent example is the synthesis of Pralidoxime (2-PAM) , an essential antidote for organophosphate poisoning.[25][26] The synthesis involves the condensation of this compound with hydroxylamine to form an oxime, followed by alkylation with methyl iodide.[27]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | High Purity Reagent [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 15. bcc.bas.bg [bcc.bas.bg]

- 16. Henry Reaction [organic-chemistry.org]

- 17. Henry reaction - Wikipedia [en.wikipedia.org]

- 18. synarchive.com [synarchive.com]

- 19. chemistry-reaction.com [chemistry-reaction.com]

- 20. researchgate.net [researchgate.net]

- 21. Picolinic acid - Wikipedia [en.wikipedia.org]

- 22. CN105601559A - Synthetic method for 2-pyridylaldehyde - Google Patents [patents.google.com]

- 23. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 24. nbinno.com [nbinno.com]

- 25. Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pralidoxime - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Role of the Pyridine Nitrogen in 2-Pyridinecarboxaldehyde Reactivity

Abstract

2-Pyridinecarboxaldehyde (also known as 2-formylpyridine) is a pivotal heterocyclic aldehyde, distinguished by the strategic placement of its aldehyde group adjacent to the ring nitrogen.[1][2] This seemingly simple structural motif imbues the molecule with a rich and complex reactivity profile that extends far beyond that of its carbocyclic analog, benzaldehyde. The endocyclic nitrogen atom is not a passive spectator; it is an active, influential participant that governs the molecule's electronic properties, coordination behavior, and reaction pathways. This guide provides a detailed exploration of the multifaceted role of the pyridine nitrogen, offering insights into its influence on the reactivity of the aldehyde functional group. We will delve into the electronic and steric effects, the profound impact of chelation and Lewis acid activation, and the mechanistic nuances of key synthetic transformations. This analysis is tailored for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors.

The Electronic Landscape: How the Nitrogen Atom Dictates Reactivity

The defining characteristic of the pyridine ring is the presence of an electronegative nitrogen atom, which fundamentally alters the electronic distribution compared to benzene.[3][4] This has profound implications for the reactivity of the attached aldehyde group.

Inductive and Resonance Effects

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect on the entire aromatic system through two primary mechanisms:

-

Inductive Effect (-I): Nitrogen is more electronegative than carbon, leading to a polarization of the sigma (σ) bonds.[4] This pulls electron density away from the ring carbons, including the C2 carbon to which the aldehyde is attached.

-

Resonance Effect (-M): The nitrogen atom can participate in resonance, delocalizing the ring's pi (π) electrons and placing a partial positive charge on the ortho (C2) and para (C4) positions.[4]

These combined effects render the pyridine ring electron-deficient, a state often compared to that of nitrobenzene.[3] Consequently, the aldehyde group in this compound is attached to a significantly more electrophilic carbon framework than in benzaldehyde. This heightened electrophilicity of the carbonyl carbon makes it more susceptible to attack by nucleophiles.

Basicity and Protonation

Unlike the nitrogen in pyrrole, the lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system.[3][4] This makes the nitrogen atom available to act as a Lewis base or a Brønsted-Lowry base.[3][5]

Protonation of the nitrogen under acidic conditions forms a pyridinium cation.[3][4] This transformation dramatically increases the electron-withdrawing nature of the ring, further activating the aldehyde group towards nucleophilic attack. However, it also deactivates the ring towards electrophilic aromatic substitution.[4]

The Director of Reactivity: Coordination and Chelation

The proximate arrangement of the basic nitrogen atom and the carbonyl oxygen in this compound creates a powerful bidentate chelating system. This ability to coordinate with metal ions and other Lewis acids is a cornerstone of its unique reactivity, often directing the course of a reaction in ways not possible for its 3- and 4-isomers or benzaldehyde.[2]

Lewis Acid Activation

The coordination of a Lewis acid (e.g., Zn²⁺, Mg²⁺) to the pyridine nitrogen activates the molecule in two ways:

-

It enhances the electron-withdrawing character of the pyridine ring, making the carbonyl carbon even more electrophilic.[6][7][8]

-

It can bring the reacting partners into close proximity, acting as a template to facilitate the reaction.

This principle is crucial for promoting reactions like nucleophilic aromatic substitution on the pyridine ring itself, a transformation that is typically challenging due to the ring's electron-deficient nature.[6][8]

Formation of Stable Metal Complexes

This compound is a foundational building block for synthesizing a vast array of ligands, particularly through the formation of Schiff bases.[1] Condensation with primary amines yields iminopyridine ligands, which are robust and versatile chelating agents for a wide range of transition metals.[1][9] These complexes are integral to catalysis, materials science, and medicinal chemistry.[9][10]

| Metal Ion | Application of Resulting Complex |

| Ruthenium(II) | Catalysis, Photochemical Studies |

| Zinc(II) | Coordination Polymers, Sensing |

| Copper(II) | Antimicrobial Agents, Catalysis |

| Cobalt(II) | Catalysis, Magnetic Materials |

Table summarizing applications of metal complexes derived from this compound-based ligands.

Mechanistic Insights into Key Reactions

The electronic and coordinating properties of the pyridine nitrogen exert a tangible influence on the outcome of many classical organic reactions.

Nucleophilic Addition Reactions

Aldol and Knoevenagel Condensations: In base-catalyzed aldol reactions, this compound exhibits distinct reactivity. For instance, its reaction with acetophenone can lead to a tandem Aldol-Michael reaction.[11][12] The initial aldol condensation product, a pyridyl-substituted α,β-unsaturated ketone, possesses a low-lying Lowest Unoccupied Molecular Orbital (LUMO) due to the electron-withdrawing pyridine ring.[2][11] This makes the β-carbon exceptionally electrophilic and prone to a subsequent conjugate addition by a second enolate molecule.[11][12]

The Knoevenagel condensation, which involves reacting an aldehyde with an active methylene compound, also benefits from the properties of this compound.[13][14] The reaction can often proceed efficiently, sometimes even without a catalyst, due to the inherent electrophilicity of the aldehyde.[15] In the Doebner modification, pyridine itself is used as the solvent and catalyst, facilitating both the condensation and a subsequent decarboxylation.[13][16]

References

- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. This compound | High Purity Reagent [benchchem.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. homework.study.com [homework.study.com]

- 6. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. This compound | High Purity Reagent [benchchem.com]

- 11. DFT investigations of the unusual reactivity of this compound in base-catalyzed aldol reactions with acetophenone - American Chemical Society [acs.digitellinc.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 14. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 15. bcc.bas.bg [bcc.bas.bg]

- 16. Knoevenagel Condensation [organic-chemistry.org]

A Spectroscopic Guide to 2-Pyridinecarboxaldehyde: Structural Elucidation for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Pyridinecarboxaldehyde, a heterocyclic aromatic aldehyde, serves as a pivotal building block in synthetic chemistry, particularly in the development of pharmaceuticals, ligands for catalysis, and novel materials.[1] Its chemical reactivity is dominated by the interplay between the electron-withdrawing aldehyde group and the electron-deficient pyridine ring. A thorough understanding of its structural and electronic properties is paramount for predicting its behavior in chemical reactions and biological systems. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—that define this compound, offering researchers a foundational reference for its characterization.

Molecular Structure and Conformation

The foundational step in any spectroscopic analysis is understanding the molecule's basic structure. This compound consists of a pyridine ring substituted at the 2-position with a formyl (aldehyde) group. The relative orientation of the aldehyde group with respect to the pyridine nitrogen is a key conformational feature that influences the molecule's electronic environment and, consequently, its spectral properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Expertise & Experience: Interpreting the NMR Landscape

The ¹H NMR spectrum is particularly informative. The aldehydic proton is expected to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl group, placing its resonance in a region typically devoid of other signals (9-10 ppm).[2][3][4][5][6] The protons on the pyridine ring exhibit complex splitting patterns due to spin-spin coupling, and their chemical shifts are influenced by the electronegativity of the nitrogen atom and the substituent effect of the aldehyde. The proton adjacent to the nitrogen (at C6) is typically the most downfield of the ring protons.

In ¹³C NMR, the carbonyl carbon resonance is also highly characteristic, appearing far downfield (>190 ppm)[2][3][4]. The chemical shifts of the pyridine carbons provide further structural confirmation.

Trustworthiness: Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a high-resolution Fourier Transform NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 220 ppm.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum using the TMS signal.

Authoritative Grounding: Spectral Data & Interpretation

The following table summarizes representative ¹H NMR data for this compound.

| Proton Assignment | Chemical Shift (δ) in CDCl₃[7] | Chemical Shift (δ) in DMSO-d₆[7] | Multiplicity | Coupling Constants (J) in Hz (DMSO)[7] |

| H-C=O | 10.09 ppm | 10.24 ppm | Singlet (s) | - |

| H6 | 8.80 ppm | 9.03 ppm | Doublet (d) | J = 4.6 |

| H4 | 7.96 ppm | 8.17 ppm | Triplet (t) | J = 7.7, 8.3 |

| H3 | 7.88 ppm | 7.88 ppm | Doublet (d) | J = 7.7 |

| H5 | 7.54 ppm | 8.31 ppm | Triplet (t) | J = 4.6, 7.7 |

-

Interpretation: The aldehydic proton at ~10.1-10.2 ppm is highly deshielded, consistent with its attachment to a carbonyl group.[2] The pyridine protons appear in the aromatic region (7.5-9.1 ppm). H6 is the most downfield aromatic proton due to its proximity to the electronegative nitrogen. The observed multiplicities and coupling constants are consistent with the substitution pattern on the pyridine ring.

The following table summarizes representative ¹³C NMR data.

| Carbon Assignment | Chemical Shift (δ) in CDCl₃[8] |

| C=O | 193.5 ppm |

| C2 | 152.8 ppm |

| C6 | 150.2 ppm |

| C4 | 137.1 ppm |

| C3 | 127.8 ppm |

| C5 | 121.5 ppm |

-

Interpretation: The peak at 193.5 ppm is characteristic of an aldehyde carbonyl carbon.[3][4] The five distinct signals in the aromatic region confirm the five unique carbon environments of the pyridine ring, with C2 (the carbon bearing the aldehyde) and C6 (adjacent to nitrogen) being the most deshielded.

Caption: Key ¹H-¹H J-couplings in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, making it an excellent tool for identifying functional groups.

Expertise & Experience: Vibrational Fingerprints

For this compound, the most diagnostic IR absorption is the strong C=O stretching band. Because the aldehyde is conjugated to the aromatic pyridine ring, this band is expected at a lower wavenumber (typically 1685-1710 cm⁻¹) compared to a saturated aliphatic aldehyde (1720-1740 cm⁻¹).[2][6][9][10][11] Another key feature is the characteristic pair of weak to medium bands for the aldehydic C-H stretch, typically found between 2850 cm⁻¹ and 2700 cm⁻¹.[9][10] The presence of the pyridine ring is confirmed by aromatic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region and aromatic C-H bending vibrations.

Trustworthiness: Protocol for FT-IR Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: Perform a background scan of the empty sample compartment to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Preparation (ATR Method):

-

Place a single drop of neat this compound liquid directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Ensure the crystal is clean before and after the measurement using an appropriate solvent (e.g., isopropanol).

-

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Authoritative Grounding: Spectral Data & Interpretation

The table below lists the principal IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2840, ~2740 | Medium, Weak | Aldehydic C-H Stretch (Fermi Resonance doublet)[9][12] |

| ~1705 | Strong | C=O Stretch (conjugated aldehyde)[2][9][11] |

| ~1580, ~1460 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |

| ~1200 | Medium | C-C Stretch (between ring and aldehyde)[9] |

| ~780 | Strong | Aromatic C-H Out-of-Plane Bending |

Data compiled from various sources including NIST and PubChem.[13][14][15]

-

Interpretation: The strong absorption at ~1705 cm⁻¹ is definitive for a conjugated carbonyl group.[11] The presence of the shoulder peak around 2740 cm⁻¹ alongside the C-H stretches just below 3000 cm⁻¹ is highly characteristic of an aldehyde functional group.[10] The collection of bands in the 1600-1400 cm⁻¹ region confirms the aromatic pyridine backbone.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals.

Expertise & Experience: Electronic Transitions

This compound contains two primary chromophores: the pyridine ring and the carbonyl group. These conjugated systems give rise to characteristic UV-Vis absorption bands. One would expect to see intense π→π* transitions associated with the conjugated aromatic system and weaker n→π* transitions associated with the non-bonding electrons on the carbonyl oxygen and pyridine nitrogen.[16] The specific wavelengths (λ_max) of these absorptions are sensitive to the solvent environment.

Trustworthiness: Protocol for UV-Vis Data Acquisition

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., ethanol, methanol, or cyclohexane).

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent and run a baseline scan to zero the instrument.

-

Data Acquisition: Empty the sample cuvette, rinse, and fill it with the prepared sample solution. Scan a wavelength range from approximately 200 nm to 400 nm.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Authoritative Grounding: Spectral Data & Interpretation

The UV-Vis spectrum of this compound typically shows multiple absorption bands.

| λ_max (in Ethanol) | Molar Absorptivity (ε) | Transition Assignment |

| ~260 nm | High | π→π* (Pyridine ring)[17][18] |

| ~280-290 nm | Medium | π→π* (Carbonyl conjugation) |

| ~320-340 nm | Low | n→π* (Carbonyl group) |

Data compiled from various sources including NIST.[14][19]

-

Interpretation: The most intense band around 260 nm is characteristic of the π→π* transition of the pyridine ring, similar to pyridine itself.[17][18] The shoulder or separate band at a slightly longer wavelength is due to the extension of the conjugated system by the carbonyl group. The weak, longer-wavelength absorption above 300 nm is characteristic of the symmetry-forbidden n→π* transition of the carbonyl group.

Conclusion

The spectroscopic profile of this compound is well-defined and serves as a reliable fingerprint for its identification and characterization. NMR spectroscopy provides an unambiguous map of its carbon-hydrogen framework, IR spectroscopy confirms its key functional groups (conjugated aldehyde and pyridine), and UV-Vis spectroscopy elucidates its electronic structure. Together, these techniques offer a comprehensive and self-validating system for ensuring the identity and purity of this compound, a critical requirement for its application in research, drug development, and materials science.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. This compound(1121-60-4) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound [webbook.nist.gov]

- 15. This compound [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 18. researchgate.net [researchgate.net]

- 19. This compound [webbook.nist.gov]

Picolinaldehyde: A Technical Guide to its Historical Synthesis and Modern Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pyridine Aldehyde

Picolinaldehyde, systematically known as pyridine-2-carboxaldehyde, is a heterocyclic aromatic aldehyde that has carved a significant niche in the landscape of organic synthesis and medicinal chemistry.[1][2] As a colorless to light yellow oily liquid, its unassuming appearance belies a rich history intertwined with the development of pyridine chemistry and a versatile reactivity profile that continues to be exploited in the synthesis of complex molecules.[1] This guide provides an in-depth exploration of the discovery and historical synthesis of picolinaldehyde, a comparative analysis of key synthetic methodologies, and a focused look at its critical applications in modern drug development.

While the precise moment of its first synthesis is not definitively documented in readily available historical records, the emergence of picolinaldehyde is intrinsically linked to the flourishing of pyridine chemistry in the late 19th century. Following the isolation of pyridine from bone tar by Thomas Anderson in the 1840s, chemists embarked on exploring the reactivity of this new heterocyclic system. The groundbreaking work of Arthur Hantzsch in 1882 on the synthesis of pyridine derivatives, though not directly focused on picolinaldehyde, laid the foundational understanding of pyridine ring formation and functionalization, paving the way for the eventual synthesis of its aldehyde derivatives.[3][4][5]

A Comparative Overview of Synthetic Methodologies

The synthesis of picolinaldehyde has evolved significantly from early, often low-yielding methods to highly efficient and scalable industrial processes. The choice of synthetic route is often dictated by factors such as the availability of starting materials, desired scale, and economic viability.

Historical and Classical Synthetic Approaches

Early synthetic efforts primarily revolved around the oxidation of 2-picoline (2-methylpyridine), a readily available coal tar derivative.

One of the classical methods involves the oxidation of 2-picoline using selenium dioxide (SeO₂). This method, while effective at the lab scale, utilizes a toxic and expensive reagent, limiting its industrial applicability.

Experimental Protocol: Oxidation of 2-Picoline with Selenium Dioxide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-picoline in a suitable solvent such as toluene.

-

Reagent Addition: Add a stoichiometric amount of selenium dioxide to the solution.

-

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and filter to remove the selenium byproduct.

-

Purification: The filtrate is then subjected to distillation under reduced pressure to isolate the picolinaldehyde.

Modern Industrial Synthesis: Catalytic Gas-Phase Oxidation

The primary industrial route for picolinaldehyde production is the catalytic gas-phase oxidation of 2-picoline. This method offers high efficiency, selectivity, and continuous operation, making it economically favorable.

The process typically involves passing a mixture of 2-picoline and air over a heated catalyst bed. Vanadium-based catalysts, often in combination with other metal oxides like molybdenum oxide supported on titanium dioxide (V₂O₅-MoO₃/TiO₂), have proven to be highly effective.

Conceptual Workflow for Catalytic Gas-Phase Oxidation

Caption: Catalytic gas-phase oxidation of 2-picoline to picolinaldehyde.

The reaction mechanism involves the activation of the methyl group of 2-picoline on the catalyst surface, followed by a series of oxidation steps to form the aldehyde.

Multi-step Synthesis from 2-Methylpyridine

An alternative synthetic route involves a three-step process starting from 2-methylpyridine: chlorination, hydrolysis, and subsequent oxidation. This method offers good yields and avoids the use of highly toxic heavy metal oxidants.[6][7]

Step-by-Step Methodology

-

Chlorination: 2-Methylpyridine is reacted with a chlorinating agent, such as trichloroisocyanuric acid, in the presence of a catalyst like benzoyl peroxide, to yield 2-(chloromethyl)pyridine.[6][7]

-

Hydrolysis: The resulting 2-(chloromethyl)pyridine is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to produce 2-pyridinemethanol.[6][7]

-

Oxidation: Finally, the 2-pyridinemethanol is oxidized to picolinaldehyde using a mild oxidizing agent, such as manganese dioxide or through a Swern oxidation.[6][7]

Reaction Scheme

Caption: Multi-step synthesis of picolinaldehyde from 2-methylpyridine.

Comparative Analysis of Synthesis Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| SeO₂ Oxidation | 2-Picoline | Selenium dioxide | Simple, one-step reaction | Toxic and expensive reagent, difficult to scale up |

| Catalytic Gas-Phase Oxidation | 2-Picoline | Air, Metal oxide catalyst | High efficiency, continuous process, economical | Requires specialized equipment, high energy input |

| Multi-step Synthesis | 2-Methylpyridine | Chlorinating agent, Base, Oxidizing agent | Good yields, avoids heavy metals | Multiple steps, may require purification of intermediates |

The Pivotal Role of Picolinaldehyde in Drug Development

Picolinaldehyde serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds, leveraging the versatile reactivity of its aldehyde group and the unique electronic properties of the pyridine ring.[4]

Synthesis of Pralidoxime: A Lifesaving Antidote

One of the most notable applications of picolinaldehyde is in the synthesis of pralidoxime (2-PAM), an essential drug used to counteract the effects of organophosphate nerve agents and pesticides.

The synthesis is a two-step process:

-

Oxime Formation: Picolinaldehyde is reacted with hydroxylamine to form pyridine-2-aldoxime.

-

Quaternization: The nitrogen atom of the pyridine ring in pyridine-2-aldoxime is then quaternized by reaction with an alkylating agent, typically methyl iodide, to yield pralidoxime iodide.

Pralidoxime Synthesis Pathway

Caption: Synthesis of pralidoxime from picolinaldehyde.

Picolinaldehyde Derivatives in Medicinal Chemistry

Beyond pralidoxime, the picolinaldehyde scaffold is a versatile starting point for the synthesis of various biologically active molecules. The aldehyde group readily undergoes condensation reactions with amines to form Schiff bases, which can act as ligands for metal complexes with potential therapeutic applications.

Furthermore, derivatives of picolinaldehyde have been investigated for a range of biological activities:

-

Antineoplastic Agents: Thiosemicarbazone derivatives of picolinaldehyde have shown significant antineoplastic activity. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone has demonstrated potent antitumor effects.

-

Enzyme Inhibitors: Picolinamide derivatives, which can be synthesized from picolinaldehyde, have been explored as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for the treatment of metabolic syndrome and diabetes.[8]

-